Cas no 827614-68-6 (4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester)

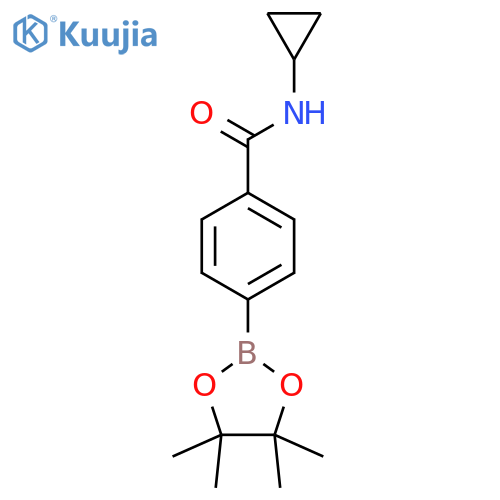

827614-68-6 structure

商品名:4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester

CAS番号:827614-68-6

MF:C16H22BNO3

メガワット:287.161784648895

MDL:MFCD05663848

CID:721083

PubChem ID:2758016

4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- 4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester

- 4-(N-Cyclopropylaminocarbonyl)phenyl boronic acid, pinacol ester

- Benzamide,N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 4-(cyclopropylcarbamoyl)phenylboronic acid pinacol ester

- AMTB353

- N-(Cyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- N-cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

- AKOS015960084

- AB21942

- 4-(Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester

- A840434

- AS-2475

- 4-(cyclopropylcarbamoyl)phenyl boronic acid pinacol ester

- AM87221

- 827614-68-6

- CS-0175602

- PXTNJXLWXIJJIM-UHFFFAOYSA-N

- 4-(cyclopropyl carbamoyl)phenyl boronic acid pinacol ester

- DTXSID10374128

- SCHEMBL103893

- MFCD05663848

- I12163

- 4-(N-cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester, AldrichCPR

- 4-(n-cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester

-

- MDL: MFCD05663848

- インチ: InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)14(19)18-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H,18,19)

- InChIKey: PXTNJXLWXIJJIM-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2=CC=C(C=C2)C(=O)NC3CC3)O1

計算された属性

- せいみつぶんしりょう: 287.16900

- どういたいしつりょう: 287.1692737g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

じっけんとくせい

- ゆうかいてん: 212-214°C

- PSA: 47.56000

- LogP: 2.26890

4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A553231-250mg |

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

827614-68-6 | 96% | 250mg |

$22.00 | 2022-05-16 | |

| Key Organics Ltd | AS-2475-0.5G |

Benzamide, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) |

827614-68-6 | >95% | 0.5g |

£40.00 | 2025-02-08 | |

| TRC | C991518-100mg |

4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester |

827614-68-6 | 100mg |

$64.00 | 2023-05-18 | ||

| AK Scientific | AMTB353-10g |

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

827614-68-6 | 97% | 10g |

$340 | 2025-02-18 | |

| Apollo Scientific | OR303508-500mg |

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

827614-68-6 | 500mg |

£75.00 | 2024-07-21 | ||

| abcr | AB175323-1 g |

4-(N-Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester; . |

827614-68-6 | 1g |

€144.00 | 2023-05-07 | ||

| AK Scientific | AMTB353-1g |

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

827614-68-6 | 97% | 1g |

$60 | 2025-02-18 | |

| Apollo Scientific | OR303508-1g |

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

827614-68-6 | 1g |

£96.00 | 2025-02-19 | ||

| Key Organics Ltd | AS-2475-5G |

Benzamide, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) |

827614-68-6 | >95% | 5g |

£179.00 | 2025-02-08 | |

| abcr | AB175323-10 g |

4-(N-Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester; . |

827614-68-6 | 10g |

€620.00 | 2023-05-07 |

4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

827614-68-6 (4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester) 関連製品

- 214360-57-3(N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:827614-68-6)4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):206.0/373.0/622.0